1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
The compound 1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (molecular formula: C₂₄H₂₁N₅, molecular weight: 379.46 g/mol) features a pyrido[1,2-a]benzimidazole core with distinct substitutions:
- Position 1: 1H-benzimidazol-1-yl group.
- Position 2: n-Butyl chain.
- Position 3: Methyl group.
- Position 4: Carbonitrile moiety.
This structure is synthesized via multi-step reactions involving benzimidazole-2-acetonitrile and substituted precursors under controlled conditions .
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5/c1-3-4-9-17-16(2)18(14-25)23-27-20-11-6-8-13-22(20)29(23)24(17)28-15-26-19-10-5-7-12-21(19)28/h5-8,10-13,15H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUPVJBUJVBPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (referred to as BBMP) is a complex organic compound that integrates features from both the benzimidazole and pyridine families. Its unique structure, characterized by multiple nitrogen atoms and a carbonitrile functional group, suggests potential for diverse biological activities, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of BBMP is C₁₈H₁₈N₄, indicating a high degree of nitrogen content which is often correlated with biological activity. The compound's structure can be represented as follows:
Biological Activity Overview
BBMP exhibits significant biological activities, including:
- Antimicrobial Activity : Similar compounds within the benzimidazole class have demonstrated antibacterial and antifungal properties. Studies indicate that BBMP may inhibit the growth of various microbial strains.
- Anticancer Properties : Research has shown that benzimidazole derivatives can interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair. In vitro studies have indicated that BBMP may induce apoptosis in cancer cell lines such as HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma) cells .
- Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases, which are pivotal in various signaling pathways associated with cancer progression.
The mechanism through which BBMP exerts its biological effects primarily involves interactions with biological macromolecules. Key points include:
- DNA Topoisomerase Inhibition : Studies have demonstrated that compounds similar to BBMP can inhibit mammalian type I DNA topoisomerase activity, leading to disruption in the cell cycle and subsequent cell death .
- Cell Proliferation Inhibition : BBMP has been observed to inhibit cell proliferation in several cancer lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings
Several studies have evaluated the biological activity of BBMP and related compounds:
Case Studies
- Cytotoxicity Assays : In a study involving cytostatic assays on HeLa cells, BBMP showed a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent against cervical cancer.
- Antimicrobial Testing : BBMP exhibited notable activity against Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of BBMP typically involves several steps, including:
- Condensation Reactions : Utilizing o-phenylenediamine with carbonitrile derivatives under controlled conditions.
- Purification Techniques : Employing column chromatography for purification post-reaction.
Recent advancements suggest eco-friendly methodologies for synthesis to enhance yield while minimizing environmental impact.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit effective growth inhibition against various bacteria and fungi. For example, derivatives have been reported to be more potent than standard antibiotics like cefadroxil and fluconazole against Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger .
Antiviral Properties
The compound has potential antiviral applications, particularly against Hepatitis C virus (HCV). Studies have demonstrated that certain benzimidazole derivatives can inhibit HCV replication at very low concentrations (EC50 values in the nanomolar range) . This suggests that 1-(1H-benzimidazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile may serve as a lead compound for developing antiviral agents.
Anticancer Activity
Research has highlighted the anticancer potential of this compound, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. It has been shown to inhibit cell proliferation in various cancer lines through interactions with key biological macromolecules .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of benzimidazole derivatives for their antimicrobial activity. Among them, compounds structurally related to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance antimicrobial efficacy .
Case Study 2: Antiviral Activity Against HCV
In another study focused on HCV, several benzimidazole derivatives were tested for their ability to inhibit viral replication. The results indicated that some compounds had EC50 values as low as 0.028 nM against specific HCV genotypes, showcasing their potential as antiviral agents .
Comparison with Similar Compounds
Substituent Variations at Position 1
The 1H-benzimidazol-1-yl group distinguishes this compound from analogues with simpler substituents:
- However, the lack of a benzimidazole moiety could limit π-π stacking interactions in biological targets .
- 1-[(4-Fluorophenyl)Amino]-3-Methyl Derivatives: Substitution with a 4-fluoroanilino group introduces hydrogen-bonding capacity and electron-withdrawing effects, which could enhance kinase inhibition (e.g., EtCRK2 in parasitic diseases) .
Key Insight : The benzimidazolyl group at position 1 likely enhances target binding through aromatic interactions and hydrogen bonding, as seen in kinase inhibitors .
Substituent Variations at Position 2
- Butyl vs. Benzyl Groups :
- Chlorinated/Alkyl Chains : Derivatives like 2-(4-chlorobenzyl) (3a) or 2-(thiomethyl)benzyl (3j) show enhanced antitubercular activity (MIC <1 µg/mL), suggesting that electron-withdrawing groups at position 2 optimize bioactivity .
Q & A
Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
